molecular formula C8H6ClNO2 B8707719 4-Chloro-1-ethenyl-2-nitrobenzene CAS No. 146667-89-2

4-Chloro-1-ethenyl-2-nitrobenzene

Cat. No.: B8707719
CAS No.: 146667-89-2
M. Wt: 183.59 g/mol
InChI Key: PFMOOHLTRKNGDY-UHFFFAOYSA-N
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Description

4-Chloro-1-ethenyl-2-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at position 2, a chlorine atom (-Cl) at position 4, and an ethenyl (vinyl, -CH=CH₂) group at position 1. While direct data on this compound are sparse in the provided evidence, its properties can be inferred from structurally related analogs (e.g., ethyl or ethoxy substituents) .

Its molecular formula is likely C₈H₅ClNO₂, with a molecular weight of 183.58 g/mol (calculated from substituent contributions).

Properties

CAS No.

146667-89-2

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

4-chloro-1-ethenyl-2-nitrobenzene

InChI

InChI=1S/C8H6ClNO2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h2-5H,1H2

InChI Key

PFMOOHLTRKNGDY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Nitroaromatic Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Data References
4-Chloro-1-ethenyl-2-nitrobenzene C₈H₅ClNO₂ 183.58 (calc.) 1-ethenyl, 2-nitro, 4-Cl Inferred reactivity via π-system -
2-Chloro-1-ethyl-4-nitrobenzene C₈H₈ClNO₂ 185.61 1-ethyl, 2-Cl, 4-nitro MP/BP not reported
1-Chloro-4-nitrobenzene C₆H₄ClNO₂ 157.55 1-Cl, 4-nitro MP: 82–84°C; used in rubber antioxidants
4-Chloro-2-ethyl-1-nitrobenzene C₈H₈ClNO₂ 185.61 2-ethyl, 1-nitro, 4-Cl Hazard: H301/H311/H331
2-(1-Chloroethyl)-1-methyl-4-nitrobenzene C₉H₁₀ClNO₂ 199.64 1-methyl, 2-(Cl-ethyl), 4-nitro Storage: 4°C; powder form
4-Chloro-1-ethoxy-2-nitrobenzene C₈H₇ClNO₃ 200.60 1-ethoxy, 2-nitro, 4-Cl Electron-donating ethoxy group

Key Comparisons:

Substituent Electronic Effects: Nitro Group: A strong electron-withdrawing meta/para-director present in all compounds, enhancing electrophilic substitution resistance but facilitating nucleophilic aromatic substitution under specific conditions. Chloro Group: Moderately electron-withdrawing via inductive effects, ortho/para-directing. In 4-Chloro-1-ethenyl-2-nitrobenzene, the 4-Cl and 2-NO₂ create a conjugated electron-deficient ring, contrasting with 1-chloro-4-nitrobenzene’s simpler para-substitution . Ethenyl vs. Ethyl/Ethoxy:

  • Ethenyl: Electron-withdrawing via conjugation, enabling polymerization or cycloaddition.
  • Ethyl: Electron-donating via inductive effects, increasing steric bulk.
  • Ethoxy: Strongly electron-donating via resonance, altering reactivity (e.g., enhanced nucleophilic substitution) .

Reactivity and Applications: 4-Chloro-1-ethenyl-2-nitrobenzene: The ethenyl group offers sites for addition reactions (e.g., bromination) or copolymerization, making it a candidate for functional materials. 1-Chloro-4-nitrobenzene: Industrial intermediate for rubber antioxidants; simpler structure aids in large-scale synthesis .

Hazard Profiles :

  • Nitroaromatics generally exhibit toxicity (e.g., 4-Chloro-2-ethyl-1-nitrobenzene is classified as H301/H311/H331: toxic if swallowed, in contact with skin, or inhaled) . 4-Chloro-1-ethenyl-2-nitrobenzene likely shares similar hazards due to nitro and chloro groups.

Synthesis and Characterization :

  • Analogs like N-(3-chlorophenethyl)-4-nitrobenzamide () are synthesized via acyl chloride reactions, suggesting that 4-Chloro-1-ethenyl-2-nitrobenzene could be prepared via Friedel-Crafts alkylation or nitration of pre-substituted benzene derivatives.
  • Structural validation techniques (e.g., X-ray crystallography via SHELX software ) are critical for confirming substituent positions in such isomers.

Research Findings and Data Gaps

  • Thermal Stability : Ethyl and ethoxy derivatives show moderate stability, but ethenyl’s double bond may lower thermal resistance compared to saturated analogs.
  • Solubility: Limited data exist, but nitroaromatics are typically soluble in organic solvents (e.g., dichloromethane, acetone).

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